N-Acetylprocainamide

Pharmacokinetics Drug Metabolism Antiarrhythmic Agents

N-Acetylprocainamide (NAPA, acecainide) is the N-acetylated active metabolite of procainamide, a pure Class III antiarrhythmic that selectively prolongs cardiac action potential via potassium channel blockade (IK), without confounding sodium channel effects. Its prolonged elimination half-life (6.2–10.9 hr) and exclusive renal excretion make it an essential tool for studying drug accumulation in renal impairment and N-acetyltransferase 2 (NAT2) polymorphism. For research use only; not for human or veterinary use.

Molecular Formula C15H23N3O2
Molecular Weight 277.36 g/mol
CAS No. 32795-44-1
Cat. No. B1201580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylprocainamide
CAS32795-44-1
SynonymsAcecainide
Acecainide Hydrochloride
Acecainide Monohydrochloride
Acetylprocainamide
Hydrochloride, Acecainide
Monohydrochloride, Acecainide
N Acetylprocainamide
N-Acetylprocainamide
Molecular FormulaC15H23N3O2
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C15H23N3O2/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19)
InChIKeyKEECCEWTUVWFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylprocainamide (CAS 32795-44-1) for Scientific Research: Key Procurement Considerations


N-Acetylprocainamide (NAPA, acecainide; CAS 32795-44-1) is the N-acetylated active metabolite of the Class Ia antiarrhythmic procainamide and is itself a Class III antiarrhythmic agent [1]. With a molecular formula of C15H23N3O2, it acts as a potassium channel blocker to prolong cardiac action potential duration without the sodium channel blockade characteristic of its parent compound [2]. For research and industrial users requiring this molecule, understanding its unique pharmacokinetic profile—including a longer elimination half-life (6.2–10.9 hr) compared to procainamide (2.5 hr) and predominant renal excretion—is essential for experimental design and procurement [3].

Why Procainamide Cannot Substitute for N-Acetylprocainamide in Research Applications


Direct substitution of NAPA with its parent drug procainamide is scientifically unsound due to fundamental differences in their electrophysiological mechanisms and pharmacokinetic behavior. Procainamide acts as a Class Ia antiarrhythmic with sodium channel blocking activity, whereas NAPA is a pure Class III agent that selectively prolongs repolarization via potassium channel inhibition [1]. Furthermore, their pharmacokinetic profiles diverge markedly: NAPA exhibits a significantly longer elimination half-life (6.2 hr vs. 2.5 hr for procainamide in normal subjects) and a different volume of distribution [2]. In patients with impaired renal function, NAPA accumulates to supratherapeutic levels while procainamide does not, creating distinct therapeutic and toxicological profiles that are critical for both clinical and in vitro studies [3].

Quantitative Differentiation of N-Acetylprocainamide from Key Comparators: Evidence for Research and Procurement Decisions


Prolonged Elimination Half-Life of N-Acetylprocainamide Compared to Procainamide

N-Acetylprocainamide (NAPA) exhibits a significantly longer elimination half-life than its parent compound, procainamide. In a direct head-to-head comparison using stable isotope methodology, the average elimination half-life of NAPA was 6.2 hours, compared to 2.5 hours for procainamide [1]. This difference is further magnified in patient populations: a dose-ranging trial in patients with premature ventricular contractions reported a mean NAPA half-life of 10.9 hours, which was prolonged in correlation with reduced creatinine clearance [2].

Pharmacokinetics Drug Metabolism Antiarrhythmic Agents

Superior Suppression of Atrial Flutter with N-Acetylprocainamide Compared to Quinidine plus Digoxin

In a randomized, crossover clinical trial comparing N-acetylprocainamide (NAPA) to the conventional regimen of quinidine plus digoxin for chronic suppression of atrial flutter, NAPA demonstrated significantly superior outcomes. Among patients receiving NAPA, 0% experienced recurrence of atrial flutter, whereas 28% of patients on quinidine plus digoxin had recurrence. The total failure rate (recurrence plus intolerable side effects) was 8% for NAPA versus 46% for quinidine plus digoxin, with a significantly greater probability of therapeutic success for NAPA (p<0.04) [1].

Atrial Flutter Antiarrhythmic Therapy Clinical Trial

Accumulation of N-Acetylprocainamide in Renal Impairment: A Critical Differentiator from Procainamide

In patients with impaired renal function, N-acetylprocainamide (NAPA) accumulates to markedly elevated plasma concentrations while procainamide levels remain within expected ranges. A study of 6 cardiac patients with renal failure taking procainamide chronically showed NAPA plasma levels of 14.0–28.0 μg/mL 3 hours post-dose, compared to 1.9–6.3 μg/mL in nonazotemic cardiac patients on larger procainamide doses (p=0.002) [1]. In one patient, NAPA remained detectable 38 days after procainamide discontinuation, indicating a half-life of several days versus the normal 6.2 hours [2].

Renal Failure Therapeutic Drug Monitoring Pharmacokinetics

Distinct Electrophysiological Profile: N-Acetylprocainamide as a Pure Class III Agent

N-Acetylprocainamide (NAPA) is classified as a Class III antiarrhythmic agent, characterized by selective prolongation of cardiac action potential duration without sodium channel blockade. In contrast, its parent compound procainamide is a Class Ia agent that blocks both sodium channels and potassium channels. In isolated ventricular myocytes, NAPA (300 μM) selectively inhibited the delayed rectifier potassium current (IK) without affecting sodium current (INa), whereas procainamide demonstrated potent sodium channel blockade [1]. Clinically, NAPA prolongs the QT interval without altering QRS duration, while procainamide prolongs both QT and QRS intervals [2].

Cardiac Electrophysiology Potassium Channel Action Potential Duration

Analytical Differentiation: Validated HPLC Methods for Simultaneous Quantitation of N-Acetylprocainamide and Procainamide

Multiple validated HPLC methods have been established for the simultaneous determination of N-acetylprocainamide (NAPA) and procainamide, enabling precise analytical differentiation. One validated method achieved linear calibration for NAPA in the range of 0.1–10 μg/mL with intraday coefficient of variation (CV) of 0.95%–2.60% and interday CV of 0.84%–2.60%, demonstrating superior precision for NAPA compared to procainamide (intraday CV 2.58%–6.32%, interday CV 1.02%–5.79%) [1]. Another method for simultaneous quantitation of four antiarrhythmics (quinidine, procainamide, NAPA, disopyramide) reported inter-run variation of 5.9 CV% for all analytes [2].

HPLC Therapeutic Drug Monitoring Analytical Chemistry

Primary Research and Industrial Applications for N-Acetylprocainamide (CAS 32795-44-1)


Pharmacokinetic Studies of Drug Metabolism and Renal Excretion

NAPA serves as a model compound for studying the pharmacokinetic behavior of renally eliminated drugs and the impact of N-acetyltransferase 2 (NAT2) polymorphism. Its prolonged half-life (6.2–10.9 hr) and exclusive renal elimination make it ideal for investigating drug accumulation in renal impairment models [7]. Researchers studying NAT2 genotype-phenotype correlations can utilize NAPA as a probe substrate alongside isoniazid [6].

Cardiac Electrophysiology Research and Class III Antiarrhythmic Mechanism Studies

As a pure Class III antiarrhythmic agent, NAPA is a critical tool for investigating selective action potential prolongation via potassium channel blockade, without the confounding sodium channel effects of Class Ia agents like procainamide [7]. Patch-clamp studies in isolated ventricular myocytes demonstrate that NAPA (300 μM) selectively inhibits the delayed rectifier potassium current (IK) while sparing sodium current (INa), making it a valuable reference compound for ion channel pharmacology [6].

Therapeutic Drug Monitoring and Clinical Toxicology Reference Standards

Clinical and forensic toxicology laboratories require high-purity NAPA reference standards for simultaneous quantification with procainamide in patient samples, particularly in cases of renal impairment where NAPA accumulates to supratherapeutic levels (14.0–28.0 μg/mL) [7]. Validated HPLC and immunoassay methods for NAPA enable accurate monitoring and dose adjustment [6].

Immunoassay Development and Diagnostic Reagent Production

NAPA is used in the development of immunoassays for therapeutic drug monitoring. Patented immunogens and antibodies specific to NAPA enable homogeneous enzyme immunoassays that distinguish NAPA from procainamide with minimal cross-reactivity [7]. This application supports the production of diagnostic kits for clinical chemistry laboratories.

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